molecular formula C16H11Cl2NO3 B2653229 N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921874-08-0

N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2653229
CAS No.: 921874-08-0
M. Wt: 336.17
InChI Key: XCFANQWLPOURNX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring substituted with a 2-carboxamide group, a 7-methoxy group, and a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and an appropriate phenylacetic acid derivative under acidic conditions to form the benzofuran ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the benzofuran ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Dichlorophenyl Group: The 2,3-dichlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using a suitable boronic acid derivative and a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the benzofuran derivative with an appropriate amine, such as 2,3-dichloroaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: Similar in structure but with a sulfonamide group instead of a carboxamide group.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Similar in structure but with different substituents on the benzofuran ring.

    2,3-dichlorophenylpiperazine: Similar in structure but with a piperazine ring instead of a benzofuran ring.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)19-11-6-3-5-10(17)14(11)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFANQWLPOURNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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